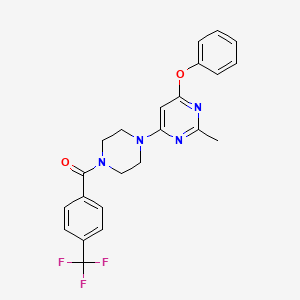
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H21F3N4O2 and its molecular weight is 442.442. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activities
A study by Prinz et al. (2017) detailed the synthesis of N-heterocyclic methanones derived from phenoxazine and phenothiazine, which demonstrated significant antiproliferative properties against cancer cell lines by inhibiting tubulin polymerization. These compounds induced G2/M phase cell cycle blockade, suggesting their potential as novel and potent tubulin polymerization inhibitors (Prinz et al., 2017).
Antibacterial Activity
Nagaraj et al. (2018) synthesized triazole analogues of piperazine and evaluated their antibacterial activity against several human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential for further development as antibacterial agents (Nagaraj et al., 2018).
Molecular Docking and Estrogen Receptor Binding
Research by Parveen et al. (2017) involved the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated for their cytotoxic activities against human breast cancer cell lines and their estrogen receptor binding affinity. This study highlights the role of structural elements in enhancing antiproliferative activities, offering insights into the design of compounds with improved therapeutic profiles (Parveen et al., 2017).
Antimicrobial and Synthetic Applications
A study by Ramudu et al. (2017) focused on the synthesis of new molecular entities derived from pipradol with antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Ramudu et al., 2017).
Environmental Monitoring
Borova et al. (2015) developed a methodology for the determination of new psychoactive substances in wastewater, including synthetic cannabinoids and piperazines. This research underscores the importance of analytical methods in environmental monitoring and the assessment of substance use in communities (Borova et al., 2015).
properties
IUPAC Name |
[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-19-5-3-2-4-6-19)29-11-13-30(14-12-29)22(31)17-7-9-18(10-8-17)23(24,25)26/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBZHOAIMWURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2570899.png)


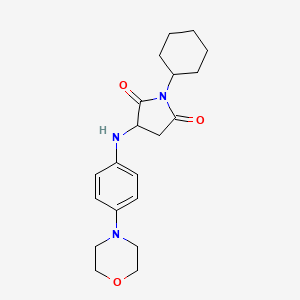
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate](/img/structure/B2570904.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)
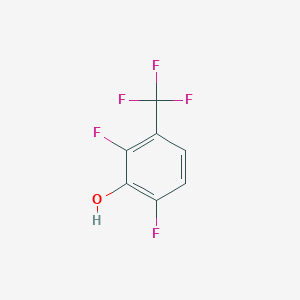
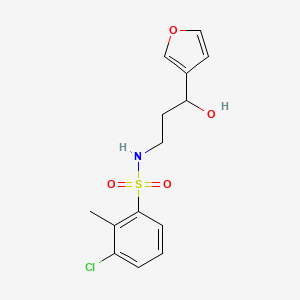
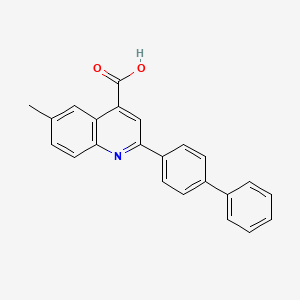
![[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B2570913.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2570915.png)
![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine](/img/structure/B2570917.png)